molecular formula C27H29N5O7S B193192 羟基波生坦 CAS No. 253688-60-7

羟基波生坦

货号 B193192
CAS 编号: 253688-60-7
分子量: 567.6 g/mol
InChI 键: FAJQMBCLPZWTQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Hydroxy Bosentan is an active phase I metabolite of bosentan . It is produced by the cytochrome P450 isoforms CYP3A4 and CYP2C9 . Bosentan is an antagonist of the endothelin receptors type A and type B . Up to 20% of the activity of bosentan may be due to the action of hydroxy bosentan because even though it has a lower affinity for endothelin receptors, its concentration is 3-fold higher in plasma .


Synthesis Analysis

The synthesis of bosentan involves the coupling of p-tert-butyl-N-(6-chloro-5-(2-methoxy phenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide with (2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol as a key step .


Molecular Structure Analysis

The molecular formula of Hydroxy Bosentan is C27H29N5O7S . The molecular weight is 567.6 g/mol . The IUPAC name is N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide .


Chemical Reactions Analysis

Bosentan forms three metabolites: M1, desmethylbosentan, M2, hydroxy bosentan, and M3, desmethylhydroxylbosentan . Several LC–MS–MS methods have been developed to quantify bosentan and its metabolites in plasma using the selected reaction monitoring mode .

科研应用

  1. 对波生坦在人体血浆中测定的影响:羟基波生坦是波生坦的活性代谢物,其在血浆中的最大浓度达到波生坦最大浓度的5-8%。该研究旨在评估生物分析方法的可靠性,评估这种代谢物对人体血浆中波生坦测定的影响(Gilant et al., 2015)

  2. 不同人种间波生坦的药代动力学比较:一项研究比较了高加索人和日本人中波生坦的药代动力学,注意到Ro 48–5033在峰值血浆浓度上的差异,Ro 48–5033是波生坦的药理活性羟基代谢物。这项研究表明,与高加索人相比,日本患者无需调整波生坦的剂量(Giersbergen & Dingemanse, 2005)

  3. 人体血浆中同时定量的方法:已开发了一种敏感且选择性的生物分析方法,用于同时测定人体血浆中的波生坦和羟基波生坦。该方法已成功应用于健康受试者中波生坦制剂生物等效性研究(Parekh et al., 2012)

  4. 药理特性:波生坦及其代谢物羟基波生坦被描述为一种口服活性非肽内皮素受体拮抗剂。该研究突出了其在与血管收缩相关的临床疾病中的潜在用途(Clozel et al., 1994)

  5. 与其他药物的相互作用:已进行了关于波生坦与其他药物(如辛伐他汀)之间的相互药代动力学相互作用的调查。这些研究对于了解波生坦及其代谢物(包括羟基波生坦)与其他药物的相互作用至关重要(Dingemanse et al., 2003)

Safety And Hazards

Hydroxy Bosentan should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including safety glasses and chemical-resistant gloves, should be used .

性质

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJQMBCLPZWTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Bosentan

CAS RN

253688-60-7
Record name Ro 48-5033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Streptomyces rimosus subsp. rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope was inoculated as a loopful of spores into a 300 ml Erlenmeyer flask containing 50 ml of AS-7H inoculum medium. This was allowed to incubate for 2 days at 28° C., 200 rpm on an Infors Multitron™ Shaker with 1″ throw. 2 mls of this inoculum medium was then transferred to one 300 ml Erlenmeyer flask containing 50 ml of AP-5H production medium and incubated under the same conditions for a further 24 hours. At this point 1 mg of 4-tert butyl-N-[4-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidin-6-yl]benzenesulphonamide (CA 2071193) dissolved in 0.5 ml of dimethylsulfoxide was added to each of the flasks and the fermentation allowed to continue under the same conditions for a further 24 hours. The flask was then extracted with 200 mls of ethyl acetate and the combined ethyl acetate solubles concentrated to dryness to give a gum solid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Bosentan
Reactant of Route 2
Hydroxy Bosentan
Reactant of Route 3
Hydroxy Bosentan
Reactant of Route 4
Hydroxy Bosentan
Reactant of Route 5
Hydroxy Bosentan
Reactant of Route 6
Hydroxy Bosentan

Citations

For This Compound
27
Citations
J Weiss, S Baumann, D Theile, WE Haefeli - Pulmonary Pharmacology & …, 2015 - Elsevier
… Therefore, we analysed the inducing and inhibiting effects of desmethyl bosentan, hydroxy bosentan, hydroxy desmethyl bosentan, and 4-hydroxymethyl ambrisentan on targets which …
Number of citations: 4 www.sciencedirect.com
M Chen, X Zhang, Y Chen, W Sun, Z Wang, C Huang… - Xenobiotica, 2019 - Taylor & Francis
Abstract 1. This study aimed to investigate the inhibitory effect of azole antifungal agents, including ketoconazole, voriconazole, fluconazole, and itraconazole, on the pharmacokinetics …
Number of citations: 4 www.tandfonline.com
C Markert, Y Schweizer, R Hellwig… - British journal of …, 2014 - Wiley Online Library
… of hydroxy-bosentan, desmethyl-bosentan and hydroxy-desmethyl-bosentan were increased by 204, 44 and 52%, respectively. The molar metabolic ratio of bosentan/hydroxy-bosentan …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
N Ganz, M Singrasa, L Nicolas, M Gutierrez… - … of Chromatography B, 2012 - Elsevier
… determination of bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension, and its three primary metabolites hydroxy bosentan (Ro 48-…
Number of citations: 65 www.sciencedirect.com
M Glinski, W Döbelin, N Ganz - 27th Montreux Symposium on LC/MS …, 2010 - leapwiki.com
… Hydroxy Bosentan, the major metabolite in plasma, is the result of hydroxylation at the t-butyl group. Desmethyl Bosentan is the product of O-demethylation of the phenolic methyl ester. …
Number of citations: 3 leapwiki.com
C Markert, T Wirsching, R Hellwig… - … Journal of Clinical …, 2014 - europepmc.org
… GFJ slightly prolonged t(max) of bosentan and increased the metabolic ratio of bosentan/hydroxy-bosentan by 19% (p < 0.05). …
Number of citations: 4 europepmc.org
SM Markova, JB Schwartz… - Clinical pharmacology and …, 2014 - escholarship.org
… Consistent with a role for CYP2C9 in the formation of the major active metabolite hydroxy bosentan (RO48-5033), levels of RO48-5033 were 68.7% greater in extensive metabolizers …
Number of citations: 2 escholarship.org
M Glinski, N Ganz, J Dingemanse, L Nicolas… - technologynetworks.com
… There are three major metabolites of Bosentan: Hydroxy Bosentan (Ro 48-5033), the major … • LLOQ for Bosentan, Hydroxy Bosentan and Hydroxy Desmethyl Bosentan is 2.0 ng/mL and …
Number of citations: 3 www.technologynetworks.com
M Chen, Y Zhang, P Pan, L Wang, Y Zhan, H Jin… - Drug Metabolism and …, 2014 - ASPET
Cytochrome P450 (P450) 2C9 is an important member of the P450 enzyme superfamily, with 58 CYP2C9 allelic variants previously reported. Genetic polymorphisms of CYP2C9 …
Number of citations: 19 dmd.aspetjournals.org
T Yoshikado, K Maeda, S Furihata, H Terashima… - Pharmaceutical …, 2017 - Springer
… The C max of hydroxy bosentan was six times as high as that of desmethyl bosentan in the first phase (Table 2). With the coadministration of rifampicin, the plasma concentrations of …
Number of citations: 35 link.springer.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。